(19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin
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Overview
Description
(19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin is a derivative of rapamycin, a well-known macrolide compound with potent immunosuppressive and antiproliferative properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin typically involves the modification of the rapamycin molecule. The process includes the cleavage of specific bonds within the rapamycin structure, followed by the introduction of a hydroxyethyl group at the 4-O position. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired regioselectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions: (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or hydrocarbons.
Scientific Research Applications
(19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic applications, including immunosuppression and cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin involves its interaction with specific molecular targets, such as the mammalian target of rapamycin (mTOR) pathway. This interaction leads to the inhibition of mTOR activity, which plays a crucial role in regulating cell growth, proliferation, and survival. By inhibiting mTOR, the compound can exert its antiproliferative and immunosuppressive effects.
Comparison with Similar Compounds
Everolimus: A derivative of rapamycin with similar immunosuppressive properties.
Temsirolimus: Another rapamycin derivative used in cancer therapy.
Sirolimus: The parent compound of (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin, known for its immunosuppressive effects.
Uniqueness: this compound is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other rapamycin derivatives. These modifications can influence its binding affinity, stability, and overall efficacy in various applications.
Properties
CAS No. |
1062122-63-7 |
---|---|
Molecular Formula |
C53H83NO14 |
Molecular Weight |
958.2 g/mol |
IUPAC Name |
(2S)-1-[2-[(2R,3R,6S)-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C53H83NO14/c1-33(16-12-11-13-17-35(3)45(64-8)32-41-22-20-39(7)53(63,68-41)50(59)51(60)54-25-15-14-18-42(54)52(61)62)28-37(5)47(57)49(66-10)48(58)38(6)30-36(4)43(56)23-19-34(2)29-40-21-24-44(67-27-26-55)46(31-40)65-9/h11-13,16-17,19,23,30,33-34,36-37,39-42,44-46,48-49,55,58,63H,14-15,18,20-22,24-29,31-32H2,1-10H3,(H,61,62)/b13-11+,16-12+,23-19+,35-17+,38-30+/t33-,34+,36-,37-,39-,40+,41+,42+,44-,45+,46-,48-,49+,53-/m1/s1 |
InChI Key |
PRSJHEVLVQFMHJ-FRLQEACCSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](O[C@]1(C(=O)C(=O)N2CCCC[C@H]2C(=O)O)O)C[C@@H](/C(=C/C=C/C=C/[C@@H](C)C[C@@H](C)C(=O)[C@@H]([C@@H](/C(=C/[C@@H](C)C(=O)/C=C/[C@H](C)C[C@@H]3CC[C@H]([C@@H](C3)OC)OCCO)/C)O)OC)/C)OC |
Canonical SMILES |
CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)O)O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)OCCO)C)O)OC)C)OC |
Synonyms |
(2S)-1-[2-Oxo-2-[(2R,3R,6S)-tetrahydro-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxo-3,5,7,15,19-docosapentaen-1-yl]- |
Origin of Product |
United States |
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